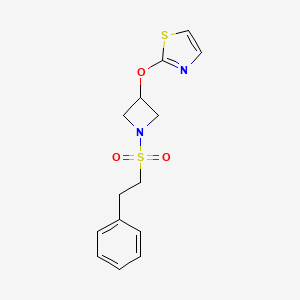

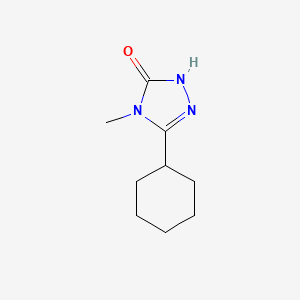

![molecular formula C10H11N3OS B3006843 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 299933-82-7](/img/structure/B3006843.png)

5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazine with carbon disulfide to form thiosemicarbazide, which can then be cyclized with different reagents to yield various substituted thiadiazoles. For example, thiosemicarbazide has been used as a precursor for the synthesis of 2-aryl-5-(2'-methoxy-5'-methylphenyl amino)-1,3,4-thiadiazoles by reacting with different aromatic carboxylic acids . Additionally, the synthesis of adamantane-1,3,4-thiadiazole hybrids has been achieved through low-temperature crystallography, demonstrating the versatility of thiadiazole chemistry .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of non-covalent interactions, such as hydrogen bonding, which play a significant role in the stabilization of their crystal structures. For instance, the adamantane-1,3,4-thiadiazole hybrids exhibit strong N–H⋯N hydrogen bonds among other noncovalent interactions, as revealed by quantum theory of atoms-in-molecules (QTAIM) analysis and Hirshfeld surface analysis . The orientation of the amino group and the presence of halogen substitutions can influence the molecular geometry and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo various chemical reactions, including amidination and reactions with amines to form different products such as triazines . The reactivity of these compounds can be influenced by the presence of substituents on the thiadiazole ring, which can affect the electron density and, consequently, the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. For example, the presence of methoxy and amino groups can impact the solubility, acidity, and basicity of the compounds. The experimental studies on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a corrosion inhibitor for mild steel in an acidic environment demonstrate the practical applications of these properties. The compound showed a high degree of protection, and its adsorption on the metal surface was consistent with the Langmuir isotherm model . Additionally, the synthesis of metal complexes with 1,3,4-thiadiazole derivatives has been explored, further highlighting the chemical versatility of these compounds .

科学的研究の応用

Anticancer and Antitubercular Agent

5-Phenyl-substituted 1,3,4-thiadiazole-2-amines, including derivatives similar to 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine, have been studied for their potential anticancer and antitubercular properties. Some synthesized compounds demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines. In particular, these compounds exhibited higher inhibitory activities compared to cisplatin, a standard cancer drug. Additionally, one such compound showed potent antitubercular activity against Mycobacterium smegmatis MC155 (Sekhar et al., 2019).

Antimicrobial and DNA Protective Ability

Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to this compound, were synthesized and tested for their biological activities. These compounds showed high DNA protective ability against oxidative damage. Additionally, some exhibited strong antimicrobial activity against specific bacteria like S. epidermidis. One compound demonstrated cytotoxicity on cancer cell lines, suggesting its potential use in chemotherapy (Gür et al., 2020).

Corrosion Inhibition

A derivative of this compound, namely 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, was investigated as a corrosion inhibitor for mild steel in an acidic environment. The compound demonstrated a high degree of protection, with about 98% effectiveness at certain concentrations. This suggests its potential application in corrosion inhibition in industrial settings (Attou et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .

特性

IUPAC Name |

5-[(3-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGKFLJMXCVTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

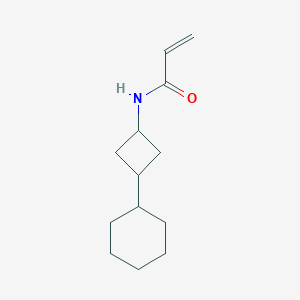

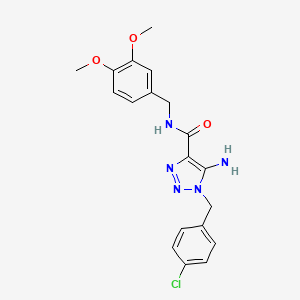

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)

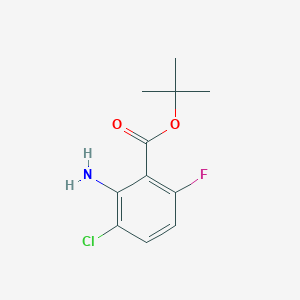

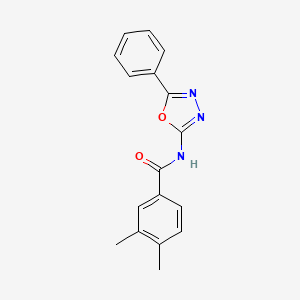

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

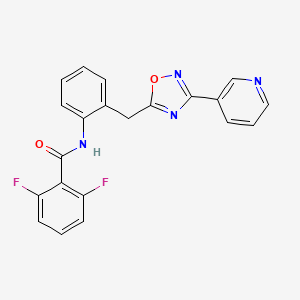

![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)

![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)

![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)